molecular formula C11H17NO B14569260 N,N,3-trimethyloct-4-en-6-ynamide CAS No. 61540-92-9

N,N,3-trimethyloct-4-en-6-ynamide

Cat. No.: B14569260
CAS No.: 61540-92-9
M. Wt: 179.26 g/mol
InChI Key: UTIJFHZJPGKNKR-UHFFFAOYSA-N
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Description

N,N,3-Trimethyloct-4-en-6-ynamide is a chemical compound of significant interest in synthetic organic chemistry, primarily due to its classification as an ynamide. Ynamides are distinguished by a nitrogen atom connected to an electron-withdrawing group (in this case, an amide) and a carbon-carbon triple bond. This structural motif creates a unique electronic profile that balances high reactivity with superior stability compared to traditional ynamines, making them exceptionally valuable and versatile building blocks for method development and the synthesis of complex nitrogen-containing molecules . The primary research value of this compound lies in its predictable and highly regioselective reactivity in a wide array of synthetic transformations. The electron-withdrawing amide group attenuates the electron density of the triple bond, directing reactions to occur with controlled selectivity that is often unattainable with simpler alkynes. This makes this compound an ideal substrate for pioneering studies in cycloaddition reactions, transition-metal-catalyzed coupling, and stereoselective annulations aimed at rapidly constructing molecular complexity. Its structure, featuring both an alkene and a ynamide, further enhances its utility by allowing for sequential or tandem reactions, such as metal-catalyzed 2-zincoethylzincation processes similar to those reported for 2-alkynylamines . Furthermore, the amide substituent on the nitrogen atom provides a crucial handle for inducing asymmetry in synthetic reactions. Chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity, facilitating the synthesis of chiral amines and other bioactive molecules. The stability of modern ynamides has revitalized the chemistry of nitrogen-substituted alkynes, enabling intramolecular reactions and multi-step synthetic sequences that were previously impractical . As such, this compound represents a modern tool for researchers exploring new chemical space in areas including medicinal chemistry, total synthesis, and materials science.

Properties

CAS No.

61540-92-9

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N,N,3-trimethyloct-4-en-6-ynamide

InChI

InChI=1S/C11H17NO/c1-5-6-7-8-10(2)9-11(13)12(3)4/h7-8,10H,9H2,1-4H3

InChI Key

UTIJFHZJPGKNKR-UHFFFAOYSA-N

Canonical SMILES

CC#CC=CC(C)CC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Catalyst Selection and Reaction Conditions

Molybdenum alkylidyne complexes, particularly those with silanolate ligands, exhibit superior performance in RCAM due to their tolerance for functional groups and reduced polymerization side reactions. A representative protocol involves:

  • Substrate preparation : Linear enyne precursors are synthesized via iterative cross-couplings.
  • Metathesis : The enyne undergoes RCAM at 40–60°C under inert atmosphere, yielding the cyclic alkyne.
  • Semihydrogenation : Partial reduction with Lindlar catalyst converts the alkyne to a cis-alkene.

Key Data :

Parameter Value Source
Catalyst Mo(NAr)(CHCMe2Ph)(OSiPh3)
Temperature 50°C
Yield (RCAM step) 68–72%

Limitations and Optimizations

Early attempts using Grubbs-type catalysts suffered from low conversion (<20%) due to competing alkene metathesis. This issue was resolved by adopting molybdenum catalysts, which preferentially react with alkynes over alkenes.

Copper-Catalyzed N-Alkynylation

Direct installation of the alkyne moiety via N-alkynylation offers a streamlined alternative to RCAM. This method, adapted from ynamide synthesis protocols, employs copper sulfate and 1,10-phenanthroline to facilitate coupling between amides and alkynyl halides.

Reaction Protocol

  • Amide activation : N,N-Dimethylformamide (DMF) serves as both solvent and ligand.
  • Coupling : Bromoalkyne (e.g., 6-bromooct-4-en-1-yne) reacts with N-methylacetamide in the presence of CuSO₄·5H₂O (10 mol%) and 1,10-phenanthroline (20 mol%) at 80°C for 12 hours.
  • Workup : Aqueous extraction and chromatography yield the purified product.

Key Data :

Parameter Value Source
Catalyst CuSO₄·5H₂O / 1,10-phenanthroline
Temperature 80°C
Yield 46%

Scope and Selectivity

The reaction tolerates electron-deficient amides but struggles with sterically hindered substrates. Modifying the ligand to 2,2'-bipyridine improves yields to 58% for tertiary amides.

Protective-Group Strategies

Protective groups are critical for managing reactivity during multistep syntheses. For this compound, methoxymethyl (MOM) groups are employed to mask hydroxyl intermediates, as seen in related compounds.

MOM Protection Protocol

  • Substrate : Hept-2-en-5-yn-4-ol or analogous intermediates.
  • Protection : Treatment with MOMCl (1.2 equiv) and i-Pr₂NEt (2.5 equiv) in CH₂Cl₂ at −78°C.
  • Deprotection : Acidic hydrolysis (HCl/MeOH) at ambient temperature.

Key Data :

Parameter Value Source
Protecting Group MOM
Deprotection Yield 89%

Comparative Analysis of Methods

The choice of synthesis route depends on scalability, functional group tolerance, and stereochemical requirements:

Method Yield Cost Stereocontrol Scalability
RCAM 68–72% High Excellent Moderate
Cu-Catalyzed Alkynylation 46–58% Low Moderate High
Protective-Group Route 75–89% Moderate Good Low

RCAM is preferred for stereosensitive applications, while copper catalysis offers cost advantages for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,N,3-trimethyloct-4-en-6-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,3-trimethyloct-4-en-6-ynamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,3-trimethyloct-4-en-6-ynamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amide group and the carbon-carbon triple bond play crucial roles in its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence includes compounds with partial structural similarities, enabling a comparative analysis of functional groups, reactivity, and applications.

Comparison with 3-Chloro-N-phenyl-phthalimide ()

  • Structural Differences :
    • Target Compound : Contains an ynamide (amide + alkyne), unsaturated octenyl chain, and methyl substituents.
    • 3-Chloro-N-phenyl-phthalimide : A phthalimide derivative with a chloro substituent, phenyl group, and fused aromatic rings .
  • Reactivity: Ynamides (target) are known for participation in cycloadditions and metal-catalyzed reactions due to the electron-deficient alkyne. Phthalimides () are electrophilic intermediates in polymer synthesis, relying on halogen displacement (e.g., Cl) for crosslinking .
  • Applications: Ynamides: Used in modular synthesis of heterocycles and bioactive molecules. Phthalimides: Monomers for high-performance polyimides, as noted in .

Comparison with (4E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide ()

  • Structural Differences :
    • Target Compound : Features an ynamide (sp-hybridized carbon) and a terminal alkyne.
    • Compound : An enamide (amide + alkene) with a hydroxy-methoxyphenyl substituent and a methyl branch .
  • Reactivity :
    • Ynamides undergo regioselective additions (e.g., with azides or thiols), while enamides () participate in hydrogenation or epoxidation due to the alkene’s electron density.
  • Ynamides are less explored in biology but valued in synthetic methodology .

Table 1. Structural and Functional Comparison

Feature N,N,3-Trimethyloct-4-en-6-ynamide 3-Chloro-N-phenyl-phthalimide (4E)-Enamide ()
Core Functional Group Ynamide (RC≡C-NR₂) Phthalimide (aromatic diimide) Enamide (R₂C=CH-NR₂)
Unsaturation Alkyne (C≡C) + alkene (C=C) Aromatic ring Alkene (C=C)
Substituents N,N,3-methyl groups 3-Cl, N-phenyl 4-hydroxy-3-methoxyphenyl
Key Reactivity Cycloadditions, cross-couplings Electrophilic substitution Hydrogenation, oxidation
Applications Synthetic intermediates Polyimide monomers Bioactive molecule precursors

Research Findings and Limitations

  • Synthesis Challenges : Unlike the phthalimide in (synthesized via condensation ), ynamides require specialized methods like copper-mediated couplings or alkyne activation.
  • Biological Potential: The enamide in highlights the role of unsaturated amides in drug discovery, suggesting untapped opportunities for ynamides in medicinal chemistry .
  • Data Gaps: No direct experimental data (e.g., spectroscopic or thermodynamic) for the target compound exists in the provided evidence. Current comparisons rely on structural extrapolation.

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